molecular formula C13H13BrO B14505102 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one CAS No. 63616-34-2

1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one

Cat. No.: B14505102
CAS No.: 63616-34-2
M. Wt: 265.14 g/mol
InChI Key: AONLOHLGJJGFMF-UHFFFAOYSA-N
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Description

1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a hexa-1,5-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one typically involves the reaction of 1-bromo-2-methyl-2-propene with indium metal and sodium iodide in dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the complex is completely formed, followed by the addition of a bromoaldehyde in DMF. The reaction is monitored by thin-layer chromatography (TLC) and quenched with a few drops of 1N hydrochloric acid solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone is commonly used for nucleophilic substitution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 1-iodo-5-methyl-1-phenylhexa-1,5-dien-3-one.

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 1-bromo-5-methyl-1-phenylhexa-1,5-dien-3-ol.

Scientific Research Applications

1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one involves its interaction with molecular targets through its reactive bromine atom and conjugated diene system. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-ol
  • 5-Methyl-1-phenylhexa-1,3,4-triene
  • 1-Bromo-5-phenylhexa-1,5-dien-3-one

Uniqueness

1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a conjugated diene system.

Properties

CAS No.

63616-34-2

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

1-bromo-5-methyl-1-phenylhexa-1,5-dien-3-one

InChI

InChI=1S/C13H13BrO/c1-10(2)8-12(15)9-13(14)11-6-4-3-5-7-11/h3-7,9H,1,8H2,2H3

InChI Key

AONLOHLGJJGFMF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(=O)C=C(C1=CC=CC=C1)Br

Origin of Product

United States

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